molecular formula C13H8Cl2O2 B1334100 3-(3,5-dichlorophenyl)benzoic Acid CAS No. 380228-57-9

3-(3,5-dichlorophenyl)benzoic Acid

Cat. No. B1334100
M. Wt: 267.1 g/mol
InChI Key: DJCRAGQDESWSPY-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)benzoic acid is a chemical compound that is part of the benzoic acid family, characterized by the presence of a dichlorophenyl group attached to the benzoic acid core. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The dichlorophenyl group may influence the physical, chemical, and biological properties of the molecule, making it a subject of research studies.

Synthesis Analysis

The synthesis of 3,5-dichloro benzoic acid, a related compound, has been reported using o-amino benzoic acid as the starting material. The process involves chlorination and diazotization, with solvent X facilitating the reaction. Optimal conditions for this synthesis have been explored, with the potential to achieve yields over 70% . Although this study does not directly describe the synthesis of 3-(3,5-dichlorophenyl)benzoic acid, the methods used for synthesizing similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, the structure of 3,5-bis(aminomethyl)benzoic acid was characterized by IR, ^1HNMR, and elemental analysis . Additionally, the title structure of 3-(3,5-dichlorophenyl)benzene-1,2-diol, a putative metabolite of 3,5-dichlorobiphenyl, was analyzed, revealing intra- and intermolecular hydrogen bonding and intermolecular chlorine interactions . These studies provide insights into the structural aspects of benzoic acid derivatives, which could be relevant for understanding the molecular structure of 3-(3,5-dichlorophenyl)benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives has been explored in various chemical reactions. For example, the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives from benzoic acid derivatives has been reported, indicating that these compounds can participate in multi-component reactions to form complex structures . This suggests that 3-(3,5-dichlorophenyl)benzoic acid may also undergo similar reactions, contributing to a diverse range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives have been extensively studied. For instance, the vibrational spectra and molecular properties of 3,5-di-tert-butyl-4-hydroxy benzoic acid were evaluated using quantum chemical calculations and spectroscopic methods . These analyses provide valuable information on the electronic structure, chemical shifts, and molecular interactions, which are essential for understanding the behavior of these compounds. Although the specific properties of 3-(3,5-dichlorophenyl)benzoic acid are not detailed in the provided papers, the methodologies used in these studies could be applied to determine its properties.

Scientific Research Applications

Polymorphism and Co-crystal Salt Formation

The study of polymorphism and cocrystal salt formation in compounds closely related to 3-(3,5-dichlorophenyl)benzoic acid provides insights into its potential applications. Research on 2-((2,6-Dichlorophenyl)amino)benzoic acid, an analog of 3-(3,5-dichlorophenyl)benzoic acid, has explored its polymorphism. This has implications for understanding the physical and chemical properties of the compound, which can be crucial for its application in various fields, including material sciences and pharmaceuticals (Zhoujin et al., 2022).

Water Purification

In the field of environmental science, derivatives of benzoic acid, including chlorophenols, have been studied for their role in water purification. A study conducted on the purification of water using near-U.V. illuminated suspensions of titanium dioxide explored the oxidation of various solutes, including chlorophenols (Matthews, 1990). This research highlights the potential of 3-(3,5-dichlorophenyl)benzoic acid in environmental applications, particularly in water treatment processes.

Development of Novel Fluorescence Probes

The development of novel fluorescence probes using benzoic acid derivatives showcases another application area. A study on fluorescence probes designed for detecting reactive oxygen species used benzoic acid derivatives, indicating their utility in biological and chemical applications (Setsukinai et al., 2003). This research suggests potential uses of 3-(3,5-dichlorophenyl)benzoic acid in developing sensitive tools for biological research and diagnostics.

Liquid-Crystalline Complexes

In material science, the study of liquid-crystalline complexes involving benzoic acid derivatives reveals potential applications in advanced materials. For example, research on the polymerization of liquid-crystalline complexes containing benzoic acid derivatives has implications for creating novel materials with specific properties (Kishikawa et al., 2008).

Safety And Hazards

3,5-dichlorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

3-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRAGQDESWSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374158
Record name 3-(3,5-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dichlorophenyl)benzoic Acid

CAS RN

380228-57-9
Record name 3-(3,5-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Chan, HK Lee, L Wang, S Chaili, YQ Xiong… - Antibiotics, 2023 - mdpi.com
Invasive methicillin-resistant Staphylococcus aureus (MRSA) infections are leading causes of morbidity and mortality that are complicated by increasing resistance to conventional …
Number of citations: 6 www.mdpi.com

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